N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-9-14(2)23(21-13)11-15-5-7-22(8-6-15)19(24)20-16-3-4-17-18(10-16)26-12-25-17/h3-4,9-10,15H,5-8,11-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFZFOXTAUBZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide, also known by its CAS number 2034361-50-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide. Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxicity of several pyrazole derivatives against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The results indicated that specific compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM, suggesting their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | HepG2 | 4.98 |
| 10c | MDA-MB-231 | 7.84 |
The biological activity of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide may be attributed to its ability to inhibit key cellular pathways involved in cancer progression:
- Microtubule Destabilization : Compounds similar to this one have been shown to destabilize microtubules at concentrations around 20 μM, which is critical for cancer cell mitosis .
- Apoptosis Induction : The compound can enhance caspase-3 activity and induce morphological changes in cancer cells at low concentrations (around 1 μM), indicating its role in promoting apoptosis .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer properties, pyrazole derivatives have been documented for their anti-inflammatory and antimicrobial activities. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and bacterial growth mechanisms.
Comparación Con Compuestos Similares
Data Table: Comparative Overview
*Estimated based on structural analysis.
Research Findings and Implications
- Pyrazole Derivatives : The target compound and the anticonvulsant analog highlight the pyrazole ring’s versatility. Methyl and tert-butyl substitutions may modulate target selectivity and pharmacokinetics.
- Fluorinated Groups : The trifluoromethyl group in CAS 1421453-91-9 exemplifies a strategy to enhance metabolic stability, a feature absent in the target compound.
- Data Gaps : Physical properties (e.g., solubility, logP) and detailed mechanistic studies are lacking for most compounds, underscoring the need for further characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
